1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Description
1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
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Biological Activity
The compound 1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a piperidine ring and a thiazolo-triazole moiety, suggest significant biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is C19H23N5O3S, with a molecular weight of approximately 401.49 g/mol. The structure includes:
- A piperidine ring which is known for its role in various pharmacological activities.
- A thiazolo-triazole moiety that may contribute to its antimicrobial and enzyme inhibitory properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of thiazolo-triazole have been documented to inhibit bacterial growth effectively. The presence of the piperidine moiety may enhance this activity by improving membrane permeability and interaction with microbial targets.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may target kinases involved in cell signaling pathways, which could be relevant in cancer treatment .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
-
Synthesis and Evaluation :
- The synthesis typically involves multi-step reactions that ensure high yields and purity. Various coupling reactions are employed to link functional groups effectively.
- A study highlighted that modifications in the piperidine ring can lead to enhanced potency against specific targets, reflecting structure-activity relationships (SAR) in medicinal chemistry.
-
Pharmacological Testing :
- In vitro assays demonstrated that the compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
- Further pharmacokinetic studies indicated favorable absorption characteristics, which are critical for oral bioavailability in therapeutic applications .
Table 1: Structural Features and Biological Activities
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-(4-Methylphenyl)-6-hydroxy-thiazolo[3,2-b][1,2,4]triazol | Thiazole and triazole rings | Antimicrobial | Lacks piperidine moiety |
1-(Phenyl)-piperidine-4-carboxamide | Piperidine ring only | Moderate cytotoxicity | Simpler structure |
1-(4-Methoxyphenyl)-6-hydroxy-thiazolo[3,2-b][1,2,4]triazol | Similar thiazolo-triazole structure | Antitumor activity | Contains methoxy group |
Table 2: Pharmacokinetic Parameters
Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |
---|---|---|---|---|
Example Compound | 14 | 0.6 | 80 | 42 |
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-28-15-6-4-13(5-7-15)16(24-10-8-14(9-11-24)18(21)26)17-19(27)25-20(29-17)22-12(2)23-25/h4-7,14,16,27H,3,8-11H2,1-2H3,(H2,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGOFZBHRARMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.